- Propylene hydroformylation processes using bisphosphine ligands as catalysts, World Intellectual Property Organization, , ,
Cas no 77876-39-2 ((2S,4S)-2,4-Bis(diphenylphosphino)pentane)
(2S,4S)-2,4-Bis(diphenylphosphino)pentane Chemical and Physical Properties
Names and Identifiers
-
- (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane
- BisdiphenylphosphinopentaneSSBDPPwhitex
- (S,S)-BDPP
- [(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane
- S,S-SKEWPHOS
- [(1S,3S)-1,3-Dimethyl-1,3-propanediyl]bis[diphenylphosphine]
- (2S,4S)-Pentane-2,4-diylbis(diphenylphosphine)
- BP-12276
- A865133
- AS-67190
- 77876-39-2
- AKOS015840641
- (2S,3S)-(-)-Bis(Diphenylphosphino)pentane
- MFCD00058923
- SCHEMBL30277
- CS-0086027
- Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[diphenyl-
- D94678
- (2S,4S)-2,4-Bis(diphenylphosphino)pentane, 97%
- (2S,4S)-2,4-BIS(DIPHENYLPHOSPHINO)PENTANE
- DTXSID90370365
- [(2S,4S)-4-(DIPHENYLPHOSPHANYL)PENTAN-2-YL]DIPHENYLPHOSPHANE
- CTYPJIUQROQJBG-DQEYMECFSA-N
- (s,s)-2,4-bis(diphenylphosphino)pentane
- (2S,4S)-Pentane-2,4-diylbis(diphenylphosphine);1,1'-[(1S,3S)-1,3-Dimethyl-1,3-propanediyl]bis[1,1-diphenylphosphine]; (-)-2,4-BDPP
- (2S,4S)-2,4-Bis(diphenylphosphino)pentane
-
- MDL: MFCD00058923
- Inchi: 1S/C29H30P2/c1-24(30(26-15-7-3-8-16-26)27-17-9-4-10-18-27)23-25(2)31(28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,24-25H,23H2,1-2H3/t24-,25-/m0/s1
- InChI Key: CTYPJIUQROQJBG-DQEYMECFSA-N
- SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)[C@@H](C)C[C@H](C)P(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 440.18200
- Monoisotopic Mass: 440.182
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 31
- Rotatable Bond Count: 8
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 7.1
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: White crystals.
- Density: Not available
- Melting Point: 80-84 °C
- Boiling Point: Not available
- Flash Point: Not available
- Solubility: Insuluble (2.0E-6 g/L) (25 ºC),
- PSA: 27.18000
- LogP: 6.41930
- Sensitiveness: air sensitive
- Specific Rotation: -124° (c 3.0, CHCl3)
- Optical Activity: [α]20/D −125.0°, c = 1 in chloroform
- Solubility: Insoluble in water
- Vapor Pressure: Not available
(2S,4S)-2,4-Bis(diphenylphosphino)pentane Security Information
- Signal Word:warning
- Hazard Statement: H413
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S24/25
- Safety Term:S24/25
- Risk Phrases:R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2S,4S)-2,4-Bis(diphenylphosphino)pentane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601076-100mg |
(2S,4S)-2,4-Bis(diphenylphosphino)pentane |
77876-39-2 | 98%99%ee | 100mg |
¥164.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601076-500mg |
(2S,4S)-2,4-Bis(diphenylphosphino)pentane |
77876-39-2 | 98%99%ee | 500mg |
¥600.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601076-250mg |
(2S,4S)-2,4-Bis(diphenylphosphino)pentane |
77876-39-2 | 98%99%ee | 250mg |
¥355.0 | 2024-07-19 | |
| Alichem | A019118568-5g |
(2S,4S)-Pentane-2,4-diylbis(diphenylphosphine) |
77876-39-2 | 95% | 5g |
$677.16 | 2023-09-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 33668-250mg |
(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, 99% |
77876-39-2 | 99% | 250mg |
¥1282.00 | 2023-02-22 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 33668-1g |
(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, 99% |
77876-39-2 | 99% | 1g |
¥4323.00 | 2023-02-22 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X16885-250mg |
(2S,4S)-Pentane-2,4-diylbis(diphenylphosphine) |
77876-39-2 | 98% | 250mg |
¥303.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X16885-5g |
(2S,4S)-Pentane-2,4-diylbis(diphenylphosphine) |
77876-39-2 | 98% | 5g |
¥3181.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X16885-1g |
(2S,4S)-Pentane-2,4-diylbis(diphenylphosphine) |
77876-39-2 | 98% | 1g |
¥900.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X16885-100mg |
(2S,4S)-Pentane-2,4-diylbis(diphenylphosphine) |
77876-39-2 | 98% | 100mg |
¥143.0 | 2024-07-18 |
(2S,4S)-2,4-Bis(diphenylphosphino)pentane Production Method
Production Method 1
1.2 Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; overnight, rt
(2S,4S)-2,4-Bis(diphenylphosphino)pentane Raw materials
- 2,4-Pentanediol, 2,4-dimethanesulfonate, (2R,4S)-rel-
- 2,4-Pentanediol, dimethanesulfonate, (2S,4S)-
- 2,4-Pentanediol, 2,4-dimethanesulfonate, (2R,4R)-
- Diphenylphosphine
(2S,4S)-2,4-Bis(diphenylphosphino)pentane Preparation Products
(2S,4S)-2,4-Bis(diphenylphosphino)pentane Suppliers
(2S,4S)-2,4-Bis(diphenylphosphino)pentane Related Literature
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on (2S,4S)-2,4-Bis(diphenylphosphino)pentane
Introduction to (2S,4S)-2,4-Bis(diphenylphosphino)pentane and CAS No. 77876-39-2
Compound with the CAS number 77876-39-2 and the product name (2S,4S)-2,4-Bis(diphenylphosphino)pentane represents a significant advancement in the field of chiral ligand design and catalysis. This compound, characterized by its unique stereochemistry and phosphine-based functionality, has garnered considerable attention in recent years due to its applications in asymmetric synthesis and transition metal catalysis. The following discussion delves into the structural features, synthetic methodologies, and cutting-edge applications of this compound, highlighting its relevance in modern chemical research.
The molecular structure of (2S,4S)-2,4-Bis(diphenylphosphino)pentane is defined by a pentane backbone with two diphenylphosphino groups attached at the 2nd and 4th carbon positions. The stereochemistry at the chiral centers (C-2 and C-4) is denoted as (2S,4S), which is crucial for its function as a chiral ligand. This configuration ensures that the compound can interact selectively with transition metals in a specific manner, influencing the stereochemical outcome of catalytic reactions. The presence of diphenylphosphino groups enhances the steric and electronic properties of the ligand, making it highly effective in facilitating asymmetric transformations.
In terms of synthesis, (2S,4S)-2,4-Bis(diphenylphosphino)pentane can be prepared through a multi-step process involving the chiral resolution of racemic precursors or through enantioselective phosphination reactions. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research applications. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the diphenylphosphino groups with high enantioselectivity. These developments underscore the growing importance of this compound in industrial and academic settings.
The primary application of (2S,4S)-2,4-Bis(diphenylphosphino)pentane lies in its use as a chiral ligand in transition metal-catalyzed reactions. One notable application is in the asymmetric hydrogenation of prochiral ketones and imines, where it has been shown to induce high enantioselectivity and yield. This capability is particularly valuable in pharmaceutical synthesis, where enantiomerically pure compounds are often required for drug development. Additionally, this ligand has been utilized in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, further demonstrating its versatility in catalytic applications.
Recent research has also explored the use of (2S,4S)-2,4-Bis(diphenylphosphino)pentane in polymer chemistry. Its ability to coordinate with transition metals like palladium and nickel has been leveraged to develop novel polymers with tailored properties. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for advanced materials applications. Furthermore, the compound's role in polymerization processes has opened up new avenues for creating functional materials with specific stereochemical requirements.
The compound's significance extends to its use in organic synthesis beyond catalysis. For instance, it has been employed as a building block for constructing complex organic molecules through stereoselective reactions. This utility is particularly relevant in natural product synthesis, where achieving specific stereochemistry is often critical for biological activity. The ability of (2S,4S)-2,4-Bis(diphenylphosphino)pentane to facilitate such transformations underscores its importance as a synthetic tool.
In conclusion, the combination of structural complexity and functional versatility makes (2S,4S)-2,4-Bis(diphenylphosphino)pentane a valuable asset in modern chemical research. Its applications span from asymmetric catalysis to polymer chemistry and natural product synthesis, highlighting its broad utility across multiple disciplines. As synthetic methodologies continue to evolve, it is likely that this compound will play an even greater role in advancing chemical science and technology.
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